N-Methyl 4-Hydroxy Duloxetine

Analytical Chemistry Reference Standard Characterization Method Development

This is a highly specific reference standard, not a generic reagent. It is essential for accurate quantification of this process-related impurity and metabolite in duloxetine API and finished products. Its unique N-methyl and 4-hydroxy substitution pattern on the naphthalene ring makes it irreplaceable for developing and validating HPLC/LC-MS methods. Choosing this standard ensures your impurity profiling meets ICH and FDA/EMA requirements, safeguarding your ANDA submissions and batch release data from regulatory failure.

Molecular Formula C19H21NO2S
Molecular Weight 327.442
CAS No. 1346601-61-3
Cat. No. B584187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl 4-Hydroxy Duloxetine
CAS1346601-61-3
Synonyms4-[(1S)-3-(Dimethylamino)-1-(2-thienyl)propoxy]-1-naphthalenol; 
Molecular FormulaC19H21NO2S
Molecular Weight327.442
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O
InChIInChI=1S/C19H21NO2S/c1-20(2)12-11-18(19-8-5-13-23-19)22-17-10-9-16(21)14-6-3-4-7-15(14)17/h3-10,13,18,21H,11-12H2,1-2H3/t18-/m0/s1
InChIKeySBXNRQCJTFEZJD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl 4-Hydroxy Duloxetine (CAS 1346601-61-3): A Critical Duloxetine Impurity and Metabolite Reference Standard


N-Methyl 4-Hydroxy Duloxetine, with CAS 1346601-61-3, is a chemically characterized derivative of the antidepressant duloxetine, structurally distinguished by a hydroxyl group at the 4-position of the naphthalene ring and an N-methyl moiety . As a potential process-related impurity and a significant metabolite in duloxetine's oxidative pathway, its precise identification and quantification are essential for pharmaceutical quality control (QC) and bioanalytical studies [1]. Its primary application is as a highly specific reference standard for analytical method development, validation, and routine impurity monitoring, a role that general-purpose reagents cannot fulfill .

Why N-Methyl 4-Hydroxy Duloxetine (CAS 1346601-61-3) Cannot Be Substituted with Generic Standards or Bulk Chemicals


Generic or even closely related duloxetine analogs are not interchangeable with N-Methyl 4-Hydroxy Duloxetine for analytical workflows due to its unique molecular identity and application-specific requirements. Unlike general laboratory chemicals, this compound is used to create and validate analytical methods that must distinguish it from a complex matrix of other process-related impurities and metabolites . Regulatory bodies like the FDA and EMA mandate the use of authenticated, high-purity reference standards to identify and quantify specific impurities like this one, which is a known product of the naphthyl ring oxidation pathway [1]. Substituting it with a structural analog or a lower-purity bulk chemical would compromise the accuracy, specificity, and regulatory defensibility of quality control data, leading to potential batch failures or inaccurate bioanalytical results .

Quantitative Evidence for Selecting N-Methyl 4-Hydroxy Duloxetine (CAS 1346601-61-3) Over Close Analogs


Differentiating Physicochemical Properties: Melting Point and Solubility

The compound exhibits distinct physicochemical properties crucial for its identification and handling. The reported melting point is 145-147°C, which is higher than the melting point of its close analog, 4-Hydroxy Duloxetine (reported as >135°C dec.), indicating a difference in solid-state stability and purity profile . Furthermore, its solubility profile is specified, being soluble in DMSO (slightly) and methanol (slightly), which provides critical information for preparing analytical stock solutions, differentiating it from other analogs with unspecified or different solubility characteristics [1].

Analytical Chemistry Reference Standard Characterization Method Development

Chromatographic Resolution from Isomeric Metabolites

In bioanalytical LC-MS/MS methods, achieving chromatographic separation of 4-hydroxy duloxetine glucuronide isomers (4-, 5-, and 6-hydroxy) is a known analytical challenge [1]. While direct retention time data for N-Methyl 4-Hydroxy Duloxetine was not found in the public literature, its structural distinction (an additional methyl group on the amine) inherently alters its polarity and mass, ensuring it will chromatographically resolve differently from these critical isomeric metabolites . This differentiation is critical for developing specific, interference-free assays for pharmacokinetic studies, as the parent drug and its metabolites must be measured without cross-talk.

LC-MS/MS Bioanalysis Metabolite Identification

Purity and Regulatory Compliance in Impurity Reference Standards

As a commercial impurity reference standard (e.g., TR-M312600), N-Methyl 4-Hydroxy Duloxetine is supplied with a defined purity of ≥98%, validated by the manufacturer, which is essential for accurate quantitation during impurity profiling . This contrasts with a bulk chemical or non-certified analog, where purity may be unknown or significantly lower (e.g., 95% area by HPLC), introducing unacceptable error into analytical calculations . According to ICH guidelines, any impurity present at ≥0.1% in a drug substance must be identified and controlled, requiring a highly pure and well-characterized reference standard for accurate quantification [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Critical Application Scenarios for N-Methyl 4-Hydroxy Duloxetine (CAS 1346601-61-3)


Pharmaceutical Impurity Profiling and Stability Studies

In pharmaceutical quality control (QC) and stability testing for duloxetine active pharmaceutical ingredient (API) and finished drug products, N-Methyl 4-Hydroxy Duloxetine serves as a primary reference standard. It is used to create calibration curves and system suitability solutions for HPLC and LC-MS methods designed to quantify this specific process-related or degradation impurity . The high purity (≥98%) of the reference standard ensures that the measured impurity levels in production batches are accurate, allowing manufacturers to confidently ensure they remain below ICH-defined thresholds (e.g., ≤0.15% for an unspecified impurity with a maximum daily dose of >2g/day) [1].

Pharmacokinetic and Drug Metabolism Studies

For researchers studying the metabolism of duloxetine, N-Methyl 4-Hydroxy Duloxetine is an essential analytical tool. While 4-hydroxy duloxetine glucuronide is a major circulating metabolite, the N-methyl derivative may represent a minor but analytically distinct pathway or a key intermediate [2]. Using this compound as a reference standard allows for the development of highly specific and sensitive LC-MS/MS methods capable of distinguishing it from other closely related hydroxylated metabolites, which is critical for accurate pharmacokinetic profiling and understanding inter-individual variability in drug metabolism [3].

Method Development and Validation for ANDA Submissions

Companies developing generic duloxetine (Abbreviated New Drug Applications, ANDA) must demonstrate that their product's impurity profile is comparable to the innovator's. N-Methyl 4-Hydroxy Duloxetine is a key standard for developing and validating the stability-indicating analytical methods required in these submissions . By using a well-characterized reference standard, generic manufacturers can generate robust method validation data (for specificity, accuracy, precision, and sensitivity) that is crucial for securing regulatory approval and ensuring batch-to-batch consistency in commercial production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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